N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
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Overview
Description
N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a chemical compound with the molecular formula C18H20N2O3S and a molecular weight of 344.43 g/mol This compound features a benzyl group attached to a benzamide structure, which is further modified by the presence of a 1,1-dioxo-1lambda6,2-thiazinan-2-yl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It’s known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways, leading to a wide range of therapeutic activities .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide typically involves the reaction of benzylamine with 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid . The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Scientific Research Applications
N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
N-benzyl-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide can be compared with similar compounds such as:
N-benzyl-2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzamide: This compound has a similar structure but differs in the position of the thiazinan group.
Benzamide, 2-(1,1-dioxido-4-thiomorpholinyl)-N-(phenylmethyl):
Properties
IUPAC Name |
N-benzyl-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(19-14-15-6-2-1-3-7-15)16-8-10-17(11-9-16)20-12-4-5-13-24(20,22)23/h1-3,6-11H,4-5,12-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIDZPRBLAQBDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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